Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate: is an organic compound featuring a cyclopropane ring substituted with an ethynyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an alkyne reacts with a halogenated cyclopropane derivative in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor technology can be employed to streamline the synthesis process, allowing for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, forming carbonyl compounds.
Reduction: Reduction of the ethynyl group can yield alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.
Biology and Medicine
The compound can be used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors. Its cyclopropane ring is known for imparting stability and rigidity to drug molecules, enhancing their binding affinity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π interactions, while the cyclopropane ring provides a rigid framework that influences the overall molecular conformation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1R,2S)-2-phenylcyclopropane-1-carboxylate
- Tert-butyl (1R,2S)-2-vinylcyclopropane-1-carboxylate
- Tert-butyl (1R,2S)-2-propynylcyclopropane-1-carboxylate
Uniqueness
Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties compared to its analogs. This makes it particularly valuable in synthetic applications where specific reactivity is desired.
Properties
IUPAC Name |
tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-5-7-6-8(7)9(11)12-10(2,3)4/h1,7-8H,6H2,2-4H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQUFTNRQVFWCQ-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.